molecular formula C14H23Cl2N3O3 B13644548 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B13644548
M. Wt: 352.3 g/mol
InChI Key: KEQAMPDNEPJNJW-UHFFFAOYSA-N
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Description

2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzodiazole ring substituted with methoxy groups and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves multiple steps. One common method includes the reaction of 5,6-dimethoxy-1H-benzimidazole with 2-methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethanamine to yield the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzodiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethoxy-1H-benzimidazole: Shares the benzodiazole core structure but lacks the ethanamine side chain.

    2-methoxyethylamine: Contains the methoxyethyl group but lacks the benzodiazole ring.

    Ethanamine: Simple amine structure without the benzodiazole and methoxy groups.

Uniqueness

2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H23Cl2N3O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-[5,6-dimethoxy-1-(2-methoxyethyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H21N3O3.2ClH/c1-18-7-6-17-11-9-13(20-3)12(19-2)8-10(11)16-14(17)4-5-15;;/h8-9H,4-7,15H2,1-3H3;2*1H

InChI Key

KEQAMPDNEPJNJW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC(=C(C=C2N=C1CCN)OC)OC.Cl.Cl

Origin of Product

United States

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